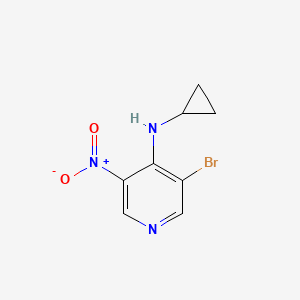
3-bromo-N-cyclopropyl-5-nitropyridin-4-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-bromo-N-cyclopropyl-5-nitropyridin-4-amine is an organic compound characterized by a pyridine ring substituted with bromine, nitro, and cyclopropylamine groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-bromo-N-cyclopropyl-5-nitropyridin-4-amine typically involves the following steps:
Nitration: The starting material, pyridine, undergoes nitration to introduce the nitro group at the 5-position.
Bromination: The nitrated pyridine is then brominated at the 3-position.
Cyclopropylamine Introduction: Finally, the brominated and nitrated pyridine is reacted with cyclopropylamine to form the desired compound.
Industrial Production Methods: Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of specific catalysts, solvents, and reaction conditions tailored for large-scale synthesis.
Types of Reactions:
Oxidation: The nitro group in this compound can undergo further oxidation to form various oxidative derivatives.
Reduction: The nitro group can also be reduced to an amine group under appropriate conditions.
Substitution: The bromine atom can be substituted with other nucleophiles, leading to a variety of substituted pyridine derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in substitution reactions.
Major Products:
Oxidation Products: Various nitro-oxidized derivatives.
Reduction Products: Amino derivatives of the original compound.
Substitution Products: Substituted pyridine derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
3-bromo-N-cyclopropyl-5-nitropyridin-4-amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound in drug discovery and development.
Industry: Utilized in the development of novel materials with specific electronic or optical properties.
Mecanismo De Acción
The mechanism of action of 3-bromo-N-cyclopropyl-5-nitropyridin-4-amine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The nitro and bromine groups can participate in various interactions, including hydrogen bonding and halogen bonding, influencing the compound’s binding affinity and specificity.
Comparación Con Compuestos Similares
- (3-Bromo-5-nitro-pyridin-4-yl)-ethyl-amine
- (3-Bromo-5-nitro-pyridin-4-yl)-phenethyl-amine
- 3-Bromo-5-nitro-4-pyridinol
Comparison:
- 3-bromo-N-cyclopropyl-5-nitropyridin-4-amine is unique due to the presence of the cyclopropylamine group, which imparts distinct steric and electronic properties compared to the ethyl or phenethyl analogs.
- The cyclopropyl group can influence the compound’s reactivity and interaction with biological targets, potentially leading to different biological activities and applications.
Propiedades
Fórmula molecular |
C8H8BrN3O2 |
|---|---|
Peso molecular |
258.07 g/mol |
Nombre IUPAC |
3-bromo-N-cyclopropyl-5-nitropyridin-4-amine |
InChI |
InChI=1S/C8H8BrN3O2/c9-6-3-10-4-7(12(13)14)8(6)11-5-1-2-5/h3-5H,1-2H2,(H,10,11) |
Clave InChI |
ZOBHBGYGMBUNQU-UHFFFAOYSA-N |
SMILES canónico |
C1CC1NC2=C(C=NC=C2[N+](=O)[O-])Br |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













